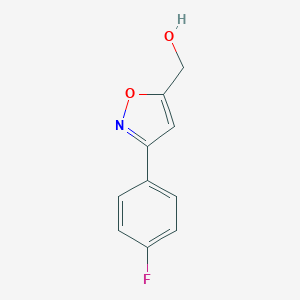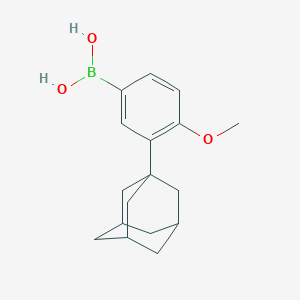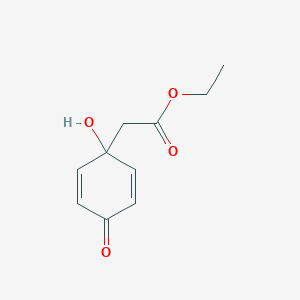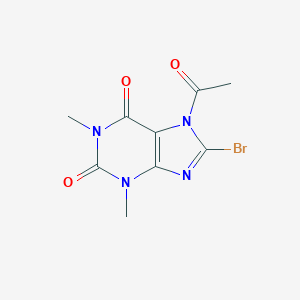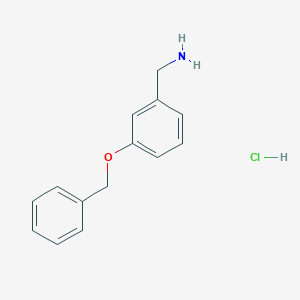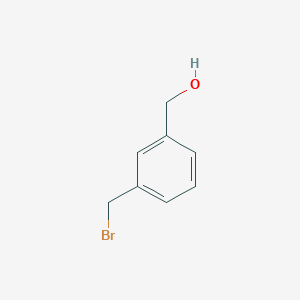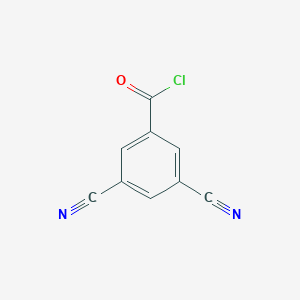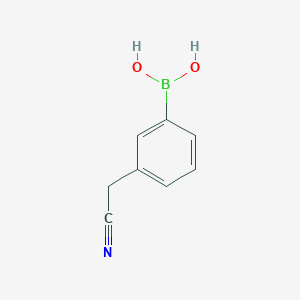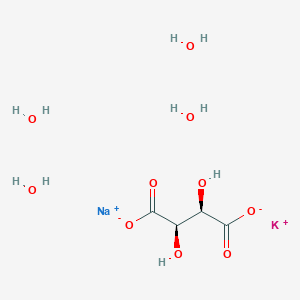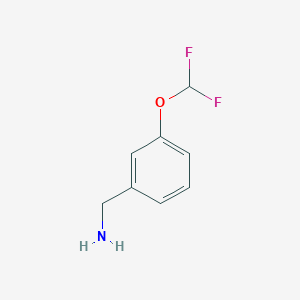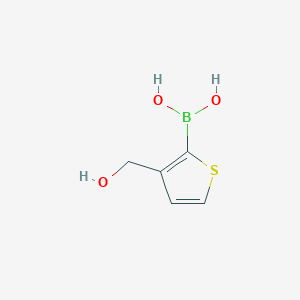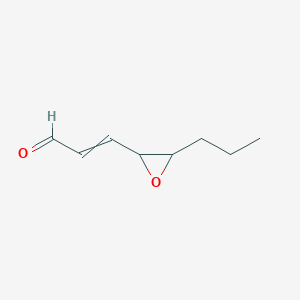
3-(3-Propyloxiran-2-yl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Propyloxiran-2-yl)prop-2-enal is a chemical compound that belongs to the class of α,β-unsaturated aldehydes. It is commonly used in scientific research for its unique properties and potential applications.
Scientific Research Applications
3-(3-Propyloxiran-2-yl)prop-2-enal has various applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds. It has been used in the synthesis of α,β-unsaturated aldehydes, which have potential applications in the pharmaceutical industry.
Mechanism Of Action
The mechanism of action of 3-(3-Propyloxiran-2-yl)prop-2-enal is not well understood. However, it is believed to act as a Michael acceptor, which can react with nucleophiles such as thiols, amines, and carboxylic acids. This reaction can result in the formation of covalent bonds, which can lead to the inhibition of enzymes or other biological processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(3-Propyloxiran-2-yl)prop-2-enal are not well studied. However, it has been shown to have cytotoxic effects on various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(3-Propyloxiran-2-yl)prop-2-enal in lab experiments is its high reactivity, which allows for the formation of covalent bonds with nucleophiles. However, its cytotoxic effects may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 3-(3-Propyloxiran-2-yl)prop-2-enal in scientific research. It could be used in the synthesis of new compounds with potential pharmaceutical applications. It could also be used in the development of new enzyme inhibitors. Further studies are needed to understand its mechanism of action and its potential applications in various fields of research.
Conclusion:
In conclusion, 3-(3-Propyloxiran-2-yl)prop-2-enal is a unique chemical compound that has various applications in scientific research. Its high reactivity and potential pharmaceutical applications make it an attractive compound for further study. However, its cytotoxic effects and limited understanding of its mechanism of action may limit its use in certain experiments. Further studies are needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of 3-(3-Propyloxiran-2-yl)prop-2-enal involves the reaction of 3-chloropropene oxide with acrolein in the presence of a base catalyst. This reaction results in the formation of the desired product with a yield of around 70%.
properties
CAS RN |
134452-45-2 |
|---|---|
Product Name |
3-(3-Propyloxiran-2-yl)prop-2-enal |
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-(3-propyloxiran-2-yl)prop-2-enal |
InChI |
InChI=1S/C8H12O2/c1-2-4-7-8(10-7)5-3-6-9/h3,5-8H,2,4H2,1H3 |
InChI Key |
RBBPXPMPGIPSJY-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)C=CC=O |
Canonical SMILES |
CCCC1C(O1)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




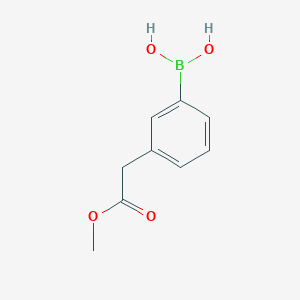
![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)
